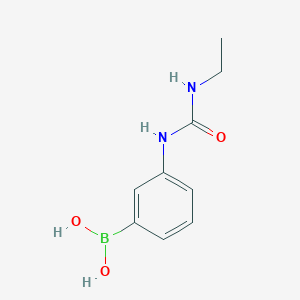
(3-(3-Ethylureido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3-Ethylureido)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound features a phenyl ring substituted with a 3-ethylureido group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Ethylureido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the borylation of haloarenes using a palladium-catalyzed reaction. For instance, a haloarene precursor can be reacted with a boronic ester in the presence of a palladium catalyst and a base under mild conditions to yield the desired boronic acid derivative .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting borate esters can then be hydrolyzed to produce boronic acids . The process is scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(3-Ethylureido)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: (3-(3-Ethylureido)phenyl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors. They can form reversible covalent bonds with diols, making them useful in the detection of sugars and other biomolecules .
Industry: In industrial applications, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable complexes with various substrates makes them valuable in catalysis and material science .
Mécanisme D'action
The mechanism of action of (3-(3-Ethylureido)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .
Comparaison Avec Des Composés Similaires
(3-(3-Methylthioureido)phenyl)boronic acid: Similar structure with a methylthioureido group instead of an ethylureido group.
Phenylboronic acid: Lacks the ethylureido substitution but shares the boronic acid moiety.
Uniqueness: (3-(3-Ethylureido)phenyl)boronic acid is unique due to the presence of the ethylureido group, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .
Propriétés
Formule moléculaire |
C9H13BN2O3 |
|---|---|
Poids moléculaire |
208.02 g/mol |
Nom IUPAC |
[3-(ethylcarbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c1-2-11-9(13)12-8-5-3-4-7(6-8)10(14)15/h3-6,14-15H,2H2,1H3,(H2,11,12,13) |
Clé InChI |
AYCPZKQVIWWSMF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NC(=O)NCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)

![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
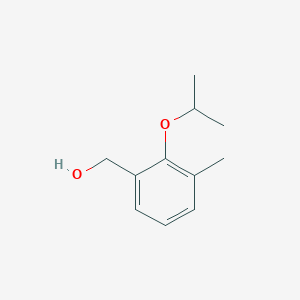
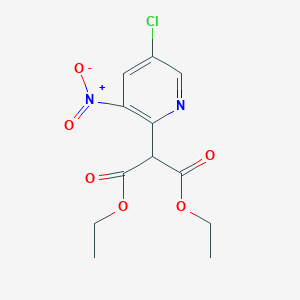
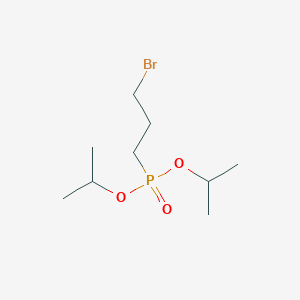
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
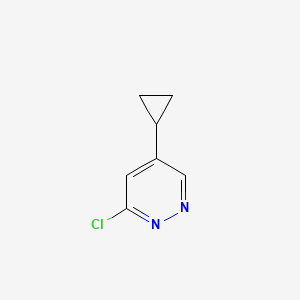



![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)


